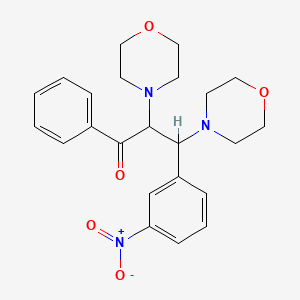
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of morpholine rings, a nitrophenyl group, and a phenylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of morpholine derivatives with nitrophenyl and phenylpropanone precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction can produce amines or alcohols, and substitution reactions can result in various substituted phenylpropanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism by which 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism of action depends on the context in which the compound is used and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimorpholin-4-yl-3-(4-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(2-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylbutan-1-one
Uniqueness
Compared to similar compounds, 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5461-48-3 |
|---|---|
Molekularformel |
C23H27N3O5 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2,3-dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-5-2-1-3-6-18)22(25-11-15-31-16-12-25)21(24-9-13-30-14-10-24)19-7-4-8-20(17-19)26(28)29/h1-8,17,21-22H,9-16H2 |
InChI-Schlüssel |
UCZZLGBQZYHCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


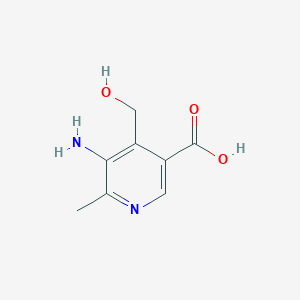
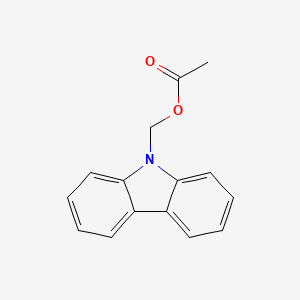
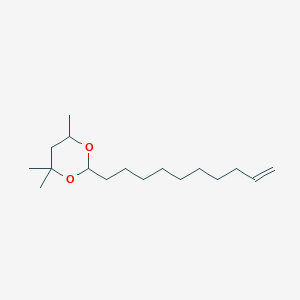

![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)
![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)

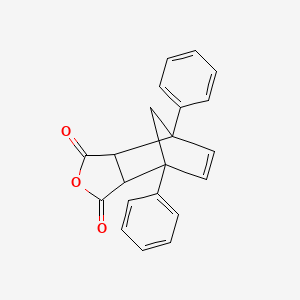
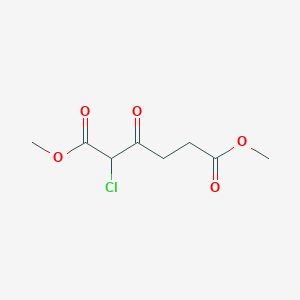
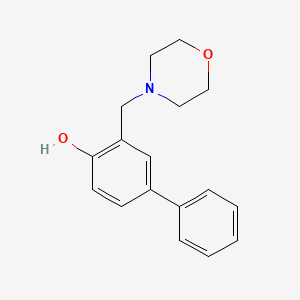
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
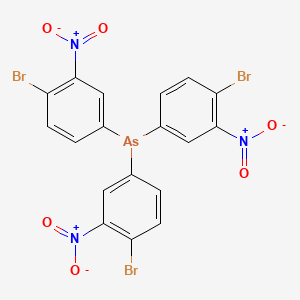
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
